N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a bifunctional pyrazole derivative featuring a sulfonamide group and a furan-substituted pyrazole moiety. The compound’s core structure comprises:
- First pyrazole ring: 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide, providing a sulfonamide (-SO$_2$NH-) group at position 4 and methyl substituents at positions 1, 3, and 5.
- Ethyl linker: Connects the sulfonamide nitrogen to a second pyrazole ring.
- Second pyrazole ring: Substituted at position 4 with a furan-2-yl group, introducing aromatic and electron-rich characteristics.
The molecular formula is C${15}$H${20}$N${5}$O${3}$S (calculated molecular weight: 350.07 g/mol). Key structural features include:
- Sulfonamide group: Enhances hydrogen-bonding capacity and metabolic stability compared to carboxamide analogs.
- Furan-2-yl substitution: Contributes to π-π stacking interactions and modulates electronic properties.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-15(12(2)19(3)18-11)24(21,22)17-6-7-20-10-13(9-16-20)14-5-4-8-23-14/h4-5,8-10,17H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEKDNCNZGBMPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves multiple steps, often beginning with the formation of pyrazole rings through the cyclization of appropriate hydrazines and diketones. The furanyl and sulfonamide groups are then introduced via nucleophilic substitution or coupling reactions. Detailed optimization of reaction conditions, including the choice of solvents, catalysts, and temperature, is crucial to maximize yield and purity.
Industrial Production Methods
In an industrial setting, this compound is typically produced in batch reactors where precise control over reaction parameters is maintained to ensure consistency. Scale-up processes involve rigorous testing to adapt laboratory-scale synthesis to industrial levels, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: : Reactions that introduce oxygen atoms into the molecule, often altering the electronic properties and reactivity.
Reduction: : Reactions that remove oxygen atoms or add hydrogen atoms, typically impacting the stability and polarity of the compound.
Substitution: : Both nucleophilic and electrophilic substitutions where parts of the molecule are replaced by other atoms or groups, facilitating the formation of derivatives.
Common Reagents and Conditions
Key reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts like palladium on carbon (Pd/C) are often used to enhance reaction efficiency. Conditions such as acidic or basic environments and specific temperature ranges are tailored based on the desired reaction type.
Major Products Formed
The major products from these reactions include various derivatives of this compound, each with distinct properties suited for different applications, such as enhanced pharmacokinetic profiles or improved binding affinities in biological contexts.
Scientific Research Applications
This compound finds extensive use in several research domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules, facilitating the development of new materials and catalysts.
Biology: : In studies focusing on enzyme inhibition, receptor binding, and cellular pathways, where its unique structure provides insights into molecular interactions.
Medicine: : As a potential therapeutic agent, particularly in targeting specific enzymes or receptors implicated in diseases. Its pharmacological properties are under investigation for drug development.
Industry: : Utilized in the production of advanced materials, including polymers and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide exerts its effects through the following mechanisms:
Molecular Targets: : Typically targets specific enzymes, such as kinases or proteases, involved in critical biological pathways.
Pathways: : Modulates signaling pathways by binding to receptors or inhibiting enzymes, thereby altering cellular responses and activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrazole-sulfonamide derivatives, focusing on substitutions, molecular properties, and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Comparative Analysis
Sulfonamide vs. Metabolic stability: Sulfonamides resist enzymatic hydrolysis better than carboxamides, improving pharmacokinetic profiles in drug design .
Furan Substitution
- The imidazo[1,2-b]pyrazole scaffold introduces rigidity and additional nitrogen atoms, which may improve binding affinity but reduce synthetic accessibility.
- Higher molecular weight (388.4 vs. 350.07 g/mol) could limit blood-brain barrier permeability compared to the target compound .
Ethyl Linker Modifications
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement combining a furan ring, pyrazole moieties, and a sulfonamide functional group. This configuration is significant as it enhances the compound's reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 320.41 g/mol.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Furan-Pyrazole Intermediate : The furan ring is introduced into the pyrazole structure through nucleophilic substitution reactions.
- Formation of the Sulfonamide : The sulfonamide group is then added to the pyrazole core via sulfonation reactions.
- Final Modifications : Trimethylation of the pyrazole nitrogen atoms to yield the final product.
These steps require careful optimization to achieve high yields and purity.
Pharmacological Properties
Research indicates that compounds containing furan and pyrazole rings often exhibit significant pharmacological properties, including:
- Anticancer Activity : Studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction mechanisms.
- Anti-inflammatory Effects : The presence of the sulfonamide group may enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes.
- Antimicrobial Properties : Preliminary evaluations indicate potential efficacy against various bacterial strains.
The biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may selectively inhibit certain enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways related to cancer progression and inflammation.
In Vitro Studies
A series of in vitro studies have been conducted to assess the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Cytotoxicity assays on cancer cell lines | IC50 values indicated significant cytotoxicity against A549 lung cancer cells. |
| Study 2 | Enzyme inhibition assays | Demonstrated selective inhibition of COX enzymes with IC50 values comparable to standard anti-inflammatory drugs. |
| Study 3 | Antimicrobial susceptibility testing | Showed effective inhibition against Staphylococcus aureus with MIC values below 50 µg/mL. |
In Vivo Studies
Although less common, some preliminary in vivo studies have suggested promising results:
- Animal Models : Inflammatory models in mice showed reduced edema and inflammatory markers post-treatment with the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?
- Methodology : Begin with nucleophilic substitution between 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride and a furan-pyrazole ethylamine intermediate. Use triethylamine as a base to neutralize HCl byproducts in anhydrous dichloromethane at 0–5°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
- Key parameters : Temperature control (<10°C) prevents sulfonamide hydrolysis, and inert gas (N₂) purging minimizes oxidation of the furan moiety .
Q. How to characterize this compound’s purity and structural integrity?
- Analytical workflow :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; retention time ~8.2 min .
- NMR : Confirm sulfonamide (-SO₂NH-) resonance at δ 3.1–3.3 ppm (¹H) and δ 40–42 ppm (¹³C). Furan protons appear as a doublet at δ 6.2–6.4 ppm .
- HRMS : Expected [M+H]⁺ at m/z 403.1421 (C₁₇H₂₁N₄O₃S⁺) .
Q. What safety protocols are critical during synthesis?
- Hazard mitigation : Use fume hoods for handling sulfonyl chlorides (corrosive, lachrymatory). Conduct a 100% pass-rate safety exam on chemical hygiene plans, emphasizing emergency procedures for solvent fires (e.g., ethanol) and sulfonamide exposure .
Advanced Research Questions
Q. How to resolve contradictions in reactivity data during sulfonamide coupling?
- Case study : If yields drop below 60%, investigate competing side reactions (e.g., furan ring opening under acidic conditions). Use in situ FTIR to detect intermediates like sulfonic acid (C-SO₃H stretch at 1180 cm⁻¹). Adjust stoichiometry (1:1.2 amine:sulfonyl chloride) and replace triethylamine with DMAP to enhance nucleophilicity .
Q. What computational methods predict this compound’s binding affinity for kinase targets?
- Protocol :
Docking : Use AutoDock Vina with PyRx to model interactions between the sulfonamide group and ATP-binding pockets (e.g., p38 MAP kinase, PDB: 1OUK).
MD simulations : Run 100 ns GROMACS simulations in explicit solvent to assess stability of hydrogen bonds (e.g., sulfonamide-O with Lys53) .
- Validation : Compare computational IC₅₀ values with experimental kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay) .
Q. How to design a structure-activity relationship (SAR) study for pyrazole-furan derivatives?
- Experimental matrix :
| Variable | Range/Substituent | Biological endpoint (e.g., IC₅₀) |
|---|---|---|
| Furan position | 2-, 3-substituted | Kinase inhibition |
| Pyrazole methyl | 1,3,5- vs. 1,3-dimethyl | Solubility (logP) |
| Sulfonamide | -SO₂NH- vs. -SO₂NMe₂ | Metabolic stability |
- Statistical analysis : Apply ANOVA to identify significant substituent effects (α = 0.05) .
Q. What reactor designs improve scalability of multi-step syntheses?
- Recommendations :
- Use continuous-flow microreactors for exothermic steps (e.g., sulfonylation) to enhance heat dissipation and reduce byproduct formation.
- Optimize residence time (5–10 min) via computational fluid dynamics (COMSOL Multiphysics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
